molecular formula C21H17NO3S B14156703 8-Ethoxy-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]chromen-2-one CAS No. 4626-16-8

8-Ethoxy-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]chromen-2-one

Cat. No.: B14156703
CAS No.: 4626-16-8
M. Wt: 363.4 g/mol
InChI Key: OPBBAXCRQWWAJJ-UHFFFAOYSA-N
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Description

8-Ethoxy-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of an ethoxy group at the 8th position, a 4-methylphenyl group attached to a thiazole ring at the 3rd position, and a chromen-2-one core structure. It is of interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethoxy-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]chromen-2-one can be achieved through a multi-step process involving the following key steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with an ethyl acetoacetate in the presence of a strong acid catalyst.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using ethyl iodide and a base such as potassium carbonate.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thioamide with an α-haloketone under basic conditions.

    Coupling of the Thiazole and Chromen-2-one Moieties: The final step involves the coupling of the thiazole ring with the chromen-2-one core through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

8-Ethoxy-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Ethoxy-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: Inhibiting key enzymes involved in biological processes.

    Modulation of Receptors: Binding to and modulating the activity of specific receptors.

    Generation of Reactive Oxygen Species: Inducing oxidative stress in target cells.

Comparison with Similar Compounds

Similar Compounds

  • 8-Ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
  • 4-Hydroxy-2-quinolones
  • Pyrrolidine derivatives

Uniqueness

8-Ethoxy-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]chromen-2-one is unique due to its specific structural features, such as the combination of a chromen-2-one core with a thiazole ring and an ethoxy group. This unique structure contributes to its distinct biological and pharmacological properties, making it a valuable compound for further research and development.

Properties

CAS No.

4626-16-8

Molecular Formula

C21H17NO3S

Molecular Weight

363.4 g/mol

IUPAC Name

8-ethoxy-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]chromen-2-one

InChI

InChI=1S/C21H17NO3S/c1-3-24-18-6-4-5-15-11-16(21(23)25-19(15)18)20-22-17(12-26-20)14-9-7-13(2)8-10-14/h4-12H,3H2,1-2H3

InChI Key

OPBBAXCRQWWAJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=CS3)C4=CC=C(C=C4)C

Origin of Product

United States

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